N-(2-Hydroxy-6-methylphenyl)acetamide CAS number 77774-35-7
N-(2-Hydroxy-6-methylphenyl)acetamide CAS number 77774-35-7
Title: N-(2-Hydroxy-6-methylphenyl)acetamide (CAS 77774-35-7): A Comprehensive Technical Guide on Synthesis, Properties, and Applications in Medicinal Chemistry
Abstract/Introduction N-(2-Hydroxy-6-methylphenyl)acetamide (CAS 77774-35-7) is a highly versatile intermediate in organic synthesis and medicinal chemistry[1]. Characterized by an acetamide core flanked by an ortho-hydroxyl group and a meta-methyl group on a phenyl ring, this compound exhibits unique steric and electronic properties. The presence of the hydroxyl group enhances its capacity for hydrogen bonding and provides a reactive nucleophilic site for downstream cyclization, while the methyl group introduces steric hindrance that can modulate biological target binding affinity[1]. It is predominantly utilized in the synthesis of active pharmaceutical ingredients (APIs), specifically in the development of novel local anesthetics and voltage-gated sodium channel (VGSC) inhibitors structurally related to lidocaine[2].
Physicochemical Properties & Structural Analysis
Understanding the structural parameters of N-(2-hydroxy-6-methylphenyl)acetamide is critical for predicting its solubility, reactivity, and interaction with biological systems. The amido and phenolic functional groups impart moderate polarity, allowing it to participate in complex hydrogen-bonding networks[1].
Table 1: Physicochemical Specifications
| Property | Value |
| Chemical Name | N-(2-Hydroxy-6-methylphenyl)acetamide |
| CAS Registry Number | 77774-35-7 |
| Molecular Formula | C9H11NO2[] |
| Molecular Weight | 165.19 g/mol [] |
| Appearance | Solid[1] |
| SMILES | CC1=C(C(=CC=C1)O)NC(=O)C[] |
| InChI Key | NEOWELJZRVSZFJ-UHFFFAOYSA-N[] |
Synthetic Methodologies
The primary synthetic route for N-(2-hydroxy-6-methylphenyl)acetamide involves the selective N-acetylation of 2-amino-3-methylphenol[4]. The critical challenge in this synthesis is avoiding the O-acetylation of the phenol group.
Protocol 1: Selective N-Acetylation of 2-Amino-3-methylphenol
Objective: Synthesize CAS 77774-35-7 with high chemoselectivity (>95% yield) by exploiting the differential nucleophilicity between the aryl amine and the phenol.
Step-by-Step Methodology:
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Reaction Setup : Dissolve 1.0 equivalent of 2-amino-3-methylphenol in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under a nitrogen atmosphere.
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Causality: Anhydrous conditions are mandatory to prevent the hydrolysis of the acylating agent (acetic anhydride) into acetic acid, which would lower the effective stoichiometry and reduce the reaction yield.
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Base Addition : Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).
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Causality: DIPEA serves as a non-nucleophilic acid scavenger. As the reaction proceeds, acetic acid is generated. Without a base, this acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction prematurely.
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Acylation : Cool the reaction flask to 0°C using an ice bath. Dropwise, add 1.05 equivalents of acetic anhydride[4].
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Causality: The slight excess of acetic anhydride ensures complete conversion. The 0°C temperature controls the exothermic reaction kinetics, thermodynamically favoring the more nucleophilic amine and suppressing the slower O-acetylation of the hydroxyl group.
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Propagation & Monitoring : Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2-4 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent.
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Self-Validation: The disappearance of the starting material spot (amine) and the appearance of a new, less polar spot (amide) confirms reaction progression.
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Quenching & Work-up : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Causality: NaHCO3 neutralizes any unreacted acetic anhydride and residual acetic acid, transferring them to the aqueous phase while the target API intermediate remains in the organic phase.
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Purification : Recrystallize the crude solid from an ethanol/water mixture to obtain pure N-(2-hydroxy-6-methylphenyl)acetamide.
Synthetic workflow from 2-amino-3-methylphenol to target benzoxazine APIs.
Analytical Characterization
To ensure the trustworthiness of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The presence of the intact hydroxyl group is critical for downstream applications.
Table 2: Expected 1H-NMR Spectral Data (DMSO-d6, 400 MHz)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Diagnostic Significance |
| -CH3 (Acetamide) | ~2.0 - 2.1 | Singlet (s) | 3H | Confirms successful acetylation. |
| -CH3 (Aromatic) | ~2.1 - 2.2 | Singlet (s) | 3H | Confirms the aromatic methyl group. |
| Aromatic Protons | ~6.6 - 7.0 | Multiplets (m) | 3H | Validates the 1,2,3-trisubstituted benzene ring. |
| -OH (Phenolic) | ~9.3 | Broad Singlet (br s) | 1H | Confirms absence of O-acetylation (exchangeable). |
| -NH (Amide) | ~9.5 | Broad Singlet (br s) | 1H | Confirms N-acetylation (exchangeable). |
Biological Activity and Pharmacological Context
While N-(2-hydroxy-6-methylphenyl)acetamide is primarily an intermediate, its structural motif is foundational to a class of local anesthetics and anti-arrhythmic agents. By substituting the acetamide group with a chloroacetyl moiety (forming 2-chloro-N-(2-hydroxy-6-methylphenyl)acetamide) and subsequently reacting it with diethylamine, researchers can synthesize complex cyclized derivatives like 5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one[2].
These derivatives are engineered to act as efficient inhibitors of cellular depolarization mechanisms[2].
Mechanism of Action (VGSC Inhibition): Lidocaine and its benzoxazine derivatives operate by penetrating the neuronal cell membrane in their uncharged base form. Once intracellular, they become protonated and bind to the intracellular vestibule of Voltage-Gated Sodium Channels (VGSCs)[2].
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Causality: By binding to the VGSC, the drug physically occludes the channel pore, preventing the influx of Na+ ions. This blockade stabilizes the neuronal membrane resting potential, raises the threshold for excitation, and ultimately prevents the propagation of action potentials (pain signals) to the central nervous system.
Mechanism of action for local anesthetics derived from the 2-hydroxy-6-methylphenyl core.
Conclusion
N-(2-Hydroxy-6-methylphenyl)acetamide serves as a critical nexus in the synthesis of advanced pharmaceutical compounds. Its bifunctional nature—featuring both a reactive phenol and a stable acetamide—allows chemists to execute precise intramolecular cyclizations. By adhering to strict chemoselective protocols, researchers can leverage this compound to explore new frontiers in anesthetic drug design and VGSC modulation.
References
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Scribd. "Synthesis of Lidocaine Derivative". Benedictine University URSA Poster Session. Retrieved from:[Link]
